![molecular formula C14H18ClNO4S B1328650 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid CAS No. 942474-74-0](/img/structure/B1328650.png)

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

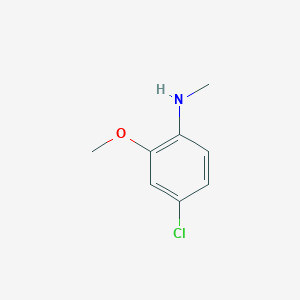

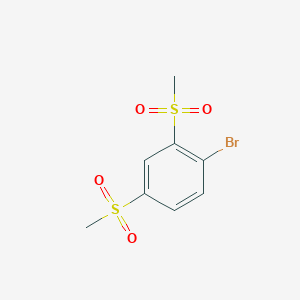

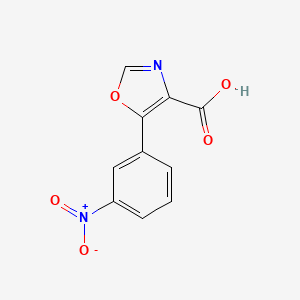

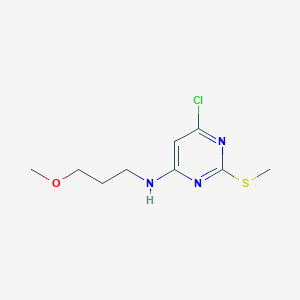

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid, also known as Compound A, is an organosulfur compound that has been widely studied in the scientific community due to its potential applications in drug synthesis, drug delivery, and other biochemical and physiological processes. Compound A is a versatile compound with a wide range of potential applications in the lab, as well as in research and industry. In

Scientific Research Applications

Cancer Treatment

The compound has been identified in the context of Aurora kinase inhibition, which may be useful in treating cancer. The specific compound mentioned is part of a class of compounds that inhibit Aurora A, a kinase involved in cell division and often implicated in cancerous cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Catalysis

This compound plays a role in the synthesis of oxindole via palladium-catalyzed C-H functionalization, demonstrating its utility in complex chemical synthesis processes (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Cardiac Ischemia Treatment

Benzoylguanidines, which include derivatives of the compound, have been investigated as Na+/H+ exchanger inhibitors. These inhibitors are beneficial in treating cardiac ischemia and reperfusion, preserving cellular integrity and functional performance (M. Baumgarth, N. Beier, R. Gericke, 1997).

Anticancer Agents

The compound is used in synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as potential anticancer agents. Some synthesized derivatives showed strong anticancer activity (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).

Beta(3) Agonists

It's part of a series of (4-piperidin-1-yl)-phenyl sulfonamides, which are potent and selective human beta(3) agonists. These compounds have implications in the development of therapeutic agents targeting the beta(3)-adrenergic receptor (B. Hu, J. Ellingboe, S. Han, E. Largis, K. Lim, M. Malamas, R. Mulvey, C. Niu, A. Oliphant, J. Pelletier, T. Singanallore, F. Sum, J. Tillett, V. Wong, 2001).

Phospholipase A2 Inhibitors

This compound is part of a series of benzenesulfonamides synthesized as membrane-bound phospholipase A2 inhibitors. These compounds have shown potential in reducing the size of myocardial infarction in animal models (H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991).

Solvent Effects on Chemical Reactions

The compound is involved in studies investigating the influence of solvents on the regioselectivity of sulfoxide thermolysis in beta-amino-alpha-sulfinyl esters, highlighting its role in understanding chemical reaction mechanisms (Markus Bänziger, S. Klein, G. Rihs, 2002).

Polypeptoid Post-polymerization Functionalization

The compound is utilized as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride, leading to innovative methods in polymer chemistry for potential applications in bioconjugation (Solomiia Borova, Christine Schlutt, J. Nickel, R. Luxenhofer, 2021).

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds can have a wide range of effects at the molecular and cellular levels, such as altering protein function, modulating gene expression, or affecting cell proliferation .

Safety and Hazards

properties

IUPAC Name |

1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBJGKLPVTXBFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)